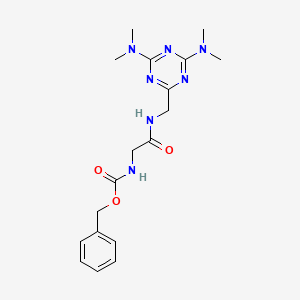

Benzyl (2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate

Description

Benzyl (2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is a triazine-based carbamate derivative characterized by a 1,3,5-triazine core substituted with two dimethylamino groups at positions 4 and 4. The molecule also features a benzyl carbamate group linked via a glycinamide spacer to the triazine ring. The compound is of interest in medicinal chemistry, particularly in peptidomimetic synthesis, due to its ability to mimic peptide bonds and participate in hydrogen-bonding interactions .

Properties

IUPAC Name |

benzyl N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N7O3/c1-24(2)16-21-14(22-17(23-16)25(3)4)10-19-15(26)11-20-18(27)28-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,19,26)(H,20,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFGLJFYEGOIFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)CNC(=O)OCC2=CC=CC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the nucleophilic substitution reaction between 4,6-dichloro-1,3,5-triazine and dimethylamine to yield 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate can then undergo a reaction with an appropriate carbamate compound to introduce the benzyl (2-oxoethyl) group, typically under mild to moderate conditions with a catalyst such as triethylamine in an organic solvent like dichloromethane.

Industrial Production Methods

On an industrial scale, the production may involve more efficient and high-throughput techniques, such as continuous flow reactors, to ensure consistency and yield. Reaction conditions are optimized to balance cost, yield, and purity, often employing automated systems for precise control over temperature, pressure, and reactant ratios.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate can undergo various types of reactions including:

Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: It can be reduced by agents like lithium aluminum hydride.

Substitution: It participates in nucleophilic and electrophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in an acidic medium.

Reduction: : Lithium aluminum hydride in an ether solution.

Substitution: : Halides, in the presence of bases such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: : Yields benzyl carbamate derivatives with oxidized triazine rings.

Reduction: : Produces reduced triazine derivatives with amine functionalities.

Substitution: : Generates substituted triazine derivatives depending on the substituent used.

Scientific Research Applications

Chemistry

In chemistry, Benzyl (2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new polymers and materials.

Biology

It has applications in bioconjugation techniques, where it acts as a linker molecule to attach drugs or probes to biological macromolecules.

Medicine

Potential medicinal uses include serving as a scaffold for drug design, particularly in creating compounds that can interact with specific biological targets, possibly aiding in developing new therapeutics for various diseases.

Industry

Industrially, this compound can be employed in the production of specialty chemicals and advanced materials, benefiting from its stability and reactivity.

Mechanism of Action

The compound's effects are exerted through interactions with molecular targets, primarily involving its triazine and carbamate functionalities. These interactions may interfere with or enhance biological pathways, depending on the context of use. For instance, it could inhibit or activate enzymes, bind to specific receptors, or act as a carrier for delivering other molecules to their site of action.

Comparison with Similar Compounds

N-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)ethanesulfonamide

- Structure: Shares the same 4,6-bis(dimethylamino)-1,3,5-triazine core but replaces the carbamate group with a sulfonamide.

- Applications include enzyme inhibition studies due to sulfonamide’s affinity for metalloenzymes .

- Molecular Weight : 288.37 g/mol (vs. ~375 g/mol for the target compound), indicating reduced steric bulk .

4,6-Bis(ethylamino)-1,3,5-triazin-2-yl Thiocyanate

- Structure: Features ethylamino substituents on the triazine and a thiocyanate group.

- Key Differences: Thiocyanate enhances metal coordination capacity, making this compound relevant in catalysis or materials science. The ethylamino groups reduce solubility compared to dimethylamino derivatives .

Methyl 2-((4-Methoxy-6-methyl-1,3,5-triazin-2-yl)amino)sulfonyl Benzoate (Metsulfuron Methyl Ester)

- Structure : A sulfonylurea herbicide with a triazine core.

- Key Differences: The sulfonylurea bridge and methyl/methoxy substituents confer herbicidal activity by inhibiting acetolactate synthase (ALS).

Benzyl Carbamate Derivatives

Benzyl {2-[(2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} Carbamate

- Structure : Replaces the triazine core with a benzotriazole ring.

- Key Differences: Benzotriazole is a photolabile protecting group, making this compound useful in light-activated drug delivery. The absence of dimethylamino groups reduces solubility in polar solvents .

Benzyl [(1R)-2-(3,5-Bis(trifluoromethyl)phenyl)-1-methyl-2-oxoethyl]carbamate

- Structure : Contains trifluoromethylphenyl substituents instead of triazine.

- Key Differences : The electron-withdrawing trifluoromethyl groups enhance metabolic stability and lipophilicity, favoring pharmacokinetic profiles in drug candidates. Applications include protease inhibitor scaffolds .

Functional Analogues in Peptidomimetics

Fmoc-Triazine Amino Acids

- Structure : Similar triazine core but functionalized with Fmoc (fluorenylmethyloxycarbonyl) protecting groups.

- Key Differences : Fmoc groups enable solid-phase peptide synthesis (SPPS), whereas the benzyl carbamate in the target compound may limit compatibility with harsh deprotection conditions (e.g., strong acids) .

Biological Activity

Benzyl (2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the presence of a benzyl group, a carbamate functional group, and a triazine moiety. The triazine ring enhances its biological activity by providing a platform for interactions with biological targets.

Antidiabetic Potential

Research has indicated that derivatives of benzyl carbamate exhibit protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, which is critical in the context of diabetes. A specific analog, N-(2-(Benzylamino)-2-oxoethyl)benzamide (WO5m), demonstrated significant β-cell protective activity with an EC50 value of 0.1 ± 0.01 μM, indicating high potency against ER stress-induced cell death . This suggests that benzyl carbamate derivatives could serve as promising candidates for diabetes treatment.

The mechanism by which these compounds exert their protective effects involves modulation of cellular stress responses. The structure-activity relationship (SAR) studies reveal that modifications to the benzamide scaffold can enhance solubility and potency, making these compounds more viable for therapeutic applications .

Synthesis and Chemical Reactions

The synthesis of benzyl carbamate derivatives often involves condensation reactions with various substrates. For instance, the reaction of benzyl carbamate with glyoxal under acid-catalyzed conditions has been explored, leading to the formation of several new compounds . These reactions are crucial for developing new analogs with enhanced biological activities.

Study 1: ER Stress Protection

In a study investigating the protective effects on INS-1 cells (a model for pancreatic β-cells), compounds derived from benzyl carbamate were shown to significantly increase cell viability under stress conditions induced by tunicamycin (Tm). The maximum activity was observed at concentrations as low as 0.1 μM .

Study 2: Synthesis Optimization

Another study focused on optimizing the synthesis of benzyl carbamate derivatives through transcarbamation methods. These methods improved yields and facilitated the development of compounds with better pharmacological profiles . Table 1 summarizes key findings from this research:

| Compound | Yield (%) | EC50 (μM) | Biological Activity |

|---|---|---|---|

| WO5m | - | 0.1 ± 0.01 | β-cell protection |

| Analog A | 75-81 | 5-10 | Moderate activity |

| Analog B | 71-81 | 18.6 ± 4 | Low activity |

Toxicological Profile

While exploring the potential therapeutic applications, it is essential to consider the toxicological aspects of benzyl carbamate derivatives. Studies indicate that these compounds can exhibit acute toxicity if ingested and may cause skin irritation . Therefore, further investigations into their safety profiles are necessary.

Q & A

Q. Table: Key Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| Molecular Weight | 432.6 g/mol | PubChem |

| logP (Predicted) | 2.5 | ChemAxon |

| Aqueous Solubility | <0.1 mg/mL | shake-flask |

Basic: What safety precautions are required when handling this compound?

Answer:

- Toxicity : Assume acute toxicity (LD50 data unavailable). Use PPE (gloves, goggles) and work in a fume hood.

- Storage : Store at –20°C under nitrogen to prevent hydrolysis of the carbamate group .

- Waste disposal : Neutralize with 10% acetic acid before incineration to avoid releasing toxic amines .

Advanced: What strategies optimize this compound’s anti-cancer activity via apoptosis induction?

Answer:

- Structure-activity relationship (SAR) :

- Combinatorial screens : Test synergy with cisplatin or PARP inhibitors in HeLa or MCF-7 cell lines .

- Mechanistic studies : Use flow cytometry (Annexin V/PI staining) and Western blotting (caspase-3 activation) to quantify apoptosis .

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC. Carbamate bonds are labile in acidic conditions .

- Light sensitivity : Expose to UV (365 nm) and measure photodegradation products with LC-MS .

Advanced: Can computational models predict off-target interactions for this compound?

Answer:

Yes. Use:

- PharmaGist : Align the triazine core with known kinase inhibitors (e.g., EGFR, VEGFR) to predict off-target binding .

- SwissTargetPrediction : Upload the SMILES string (C1C2CC3CC1CC(C2)C3NC(=O)C(CC4=CC=CC=C4)NC(=O)OCC5=CC=CC=C5) to identify potential targets .

- Docking simulations : Screen against the PDB database for unintended protein interactions (e.g., serum albumin binding) .

Basic: What are the compound’s applications in peptide synthesis?

Answer:

The carbamate group serves as a temporary protecting group for amines. Key steps:

Deprotection : Use H₂/Pd-C or TFA to cleave the benzyl group without affecting amide bonds .

Solid-phase synthesis : Anchor the compound to Wang resin via its carboxylic acid derivative for iterative peptide elongation .

Advanced: How do structural modifications impact its antioxidant potential?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.